1,3-dipalmitolein
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Overview
Mechanism of Action
Target of Action
Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dipalmitolein are not well-studied. As a lipid, it is likely to be absorbed in the intestines and distributed via lipoproteins in the bloodstream. The metabolism and excretion of Dipalmitolein would likely involve enzymatic breakdown and excretion via the liver and kidneys, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dipalmitolein can be synthesized through the glycerolysis of palmitoleic acid. This process involves the reaction of palmitoleic acid with glycerol in the presence of a catalyst, such as Lipozyme RM 1M, and a solvent like isooctane . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, dipalmitolein is produced through similar glycerolysis processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. After the initial synthesis, the product is often purified through fractionation methods to achieve a high purity level, typically greater than 99% .
Chemical Reactions Analysis
Types of Reactions
1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the double bonds in the palmitoleic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize dipalmitolein.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated diacylglycerols.
Scientific Research Applications
1,3-dipalmitolein has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: Researchers use dipalmitolein to investigate the role of lipids in cellular processes and membrane dynamics.
Comparison with Similar Compounds
Similar Compounds
Dipalmitin: Similar to dipalmitolein but contains palmitic acid instead of palmitoleic acid.
2,3-Dipalmito-1-olein: Contains palmitic acid and oleic acid, differing in the fatty acid composition.
Uniqueness
1,3-dipalmitolein is unique due to the presence of palmitoleic acid, which contains a double bond. This structural feature imparts distinct physical and chemical properties, such as lower melting points and different reactivity compared to saturated analogs like dipalmitin .
Properties
IUPAC Name |
[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCZIVACHUFMPO-VMNXYWKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?
A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].
Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?
A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.
Q3: What are the potential sources of Dipalmitolein for research and development?
A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.
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